molecular formula C7H11N3O B8338197 5-Ethyl-3-methoxypyrazin-2-amine

5-Ethyl-3-methoxypyrazin-2-amine

Cat. No.: B8338197
M. Wt: 153.18 g/mol
InChI Key: RTDAGCUVYYMSBD-UHFFFAOYSA-N
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Description

5-Ethyl-3-methoxypyrazin-2-amine is a pyrazine derivative featuring a methoxy group at position 3 and an ethyl group at position 3.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-ethyl-3-methoxypyrazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-3-5-4-9-6(8)7(10-5)11-2/h4H,3H2,1-2H3,(H2,8,9)

InChI Key

RTDAGCUVYYMSBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazine ring significantly influence molecular weight, polarity, and reactivity. Key analogues and their properties are summarized below:

Compound Name CAS Number Substituents Molecular Weight Similarity Score* Appearance Storage Conditions
5-Ethyl-3-methoxypyrazin-2-amine Not provided 5-Ethyl, 3-Methoxy ~139.18 (calc.) N/A Not reported Not reported
5-Methoxypyrazin-2-amine 54013-07-9 5-Methoxy 125.13 0.89 Yellow-brown crystalline 0–8°C
3-Methoxy-5-methylpyrazin-2-amine 89464-87-9 3-Methoxy, 5-Methyl 125.13 0.83 Not reported Not reported
5-Bromo-3-methoxypyrazin-2-amine 5900-13-0 5-Bromo, 3-Methoxy 204.03 (calc.) 0.80 Not reported Not reported
3-Methoxypyrazin-2-amine 4774-10-1 3-Methoxy 125.13 N/A Not reported Standard laboratory

*Similarity scores derived from structural comparisons in and .

Key Observations:
  • Ethyl vs. Methyl/Bromo Substituents: The ethyl group in this compound increases molecular weight (~139.18) compared to methyl (125.13) or bromo (204.03) analogues.
  • Methoxy Position : The 3-methoxy group (as in 3-Methoxypyrazin-2-amine) creates distinct electronic effects compared to 5-methoxy isomers. Positional isomerism can alter hydrogen-bonding capacity and interaction with biological targets .

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